9-(4-methoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Description
This compound is a pyrimido-purine dione derivative characterized by a bicyclic core structure fused with substituted aromatic rings. The key structural features include:
- A pyrimido[1,2-g]purine scaffold, which provides a rigid, planar framework conducive to intermolecular interactions.
- A 4-methoxyphenyl group at position 9, contributing electron-donating effects that may enhance solubility or binding affinity.
- A 3-methylbenzyl substituent at position 3, introducing steric bulk and lipophilicity.
- A methyl group at position 1, which modulates electronic properties and metabolic stability.
Properties
IUPAC Name |
9-(4-methoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-16-6-4-7-17(14-16)15-29-22(30)20-21(26(2)24(29)31)25-23-27(12-5-13-28(20)23)18-8-10-19(32-3)11-9-18/h4,6-11,14H,5,12-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWKUGRHANVAOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=C(C=C5)OC)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-methoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzaldehyde with 3-(4-methylphenyl)amino-5,5-dimethylcyclohex-2-enone and 5,5-dimethyl-1,3-cyclohexanedione in an ionic liquid . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
9-(4-methoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
9-(4-methoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 9-(4-methoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs reported in the literature, focusing on substituent effects, scaffold topology, and inferred bioactivity.
Table 1: Structural and Functional Comparison
Substituent-Driven Variations
- Methoxy vs. Ethoxy’s longer alkyl chain may enhance hydrophobic interactions but reduce metabolic stability .
- Benzyl Substituent Position : The 3-methylbenzyl group in the target compound introduces ortho-substitution effects, which could sterically hinder interactions with flat binding pockets (e.g., ATP sites) compared to the para-substituted 4-methylbenzyl analog .
Scaffold Topology and Bioactivity
- The pyrimido[1,2-g]purine core in the target compound differs from the pyrimido[2,1-f]purine scaffold in .
- Alkaloid-derived scaffolds (e.g., compound 8 in ) prioritize halogenation for reactivity, whereas the target compound’s methoxy and benzyl groups favor non-covalent interactions, suggesting divergent therapeutic targets .
Research Findings and Implications
While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:
- Kinase Inhibition : Pyrimido-purine diones often inhibit kinases like CDK or PIM due to their ATP-binding site compatibility. The 3-methylbenzyl group may confer selectivity for kinases with larger hydrophobic pockets .
- Metabolic Stability : The methyl group at position 1 likely reduces oxidative metabolism, enhancing half-life compared to unmethylated analogs .
- Click Chemistry Compatibility : The absence of propargyl or azido groups (cf. ) limits the target compound’s utility for further diversification via click chemistry, unlike alkaloid-derived derivatives .
Biological Activity
Chemical Structure and Properties
The compound belongs to the pyrimidine family, known for their diverse biological activities. Its structure includes a pyrimidine ring fused with a purine moiety, which is characteristic of many biologically active compounds. The presence of methoxy and methyl groups is significant for its pharmacological properties.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C20H22N4O2 |
| Molecular Weight | 350.42 g/mol |
| Key Functional Groups | Methoxy (-OCH3), Methyl (-CH3) |
| Heterocyclic Rings | Pyrimidine and Purine |
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.
Case Study: Antitumor Efficacy
- A study demonstrated that related pyrimidine compounds significantly inhibited the growth of breast and colon cancer cells in vitro. The mechanism involved the modulation of signaling pathways associated with cell survival and proliferation.
Antimicrobial Properties
Compounds derived from pyrimidine structures often display antimicrobial activities. The presence of specific substituents can enhance their efficacy against various pathogens.
Research Findings:
- In vitro assays revealed that derivatives similar to the compound exhibited potent antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
Anti-inflammatory Effects
Inflammation plays a crucial role in many chronic diseases. Compounds with pyrimidine structures have been investigated for their anti-inflammatory properties.
Mechanism of Action:
- The compound may inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses. This inhibition can lead to reduced production of pro-inflammatory cytokines.
Table 2: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
